Cyanosafracin B Exhibits Distinct DNA Alkylation Sequence Specificity vs. C5-Desoxy Analog
Cyanosafracin B demonstrates DNA alkylation activity with defined sequence preferences, but a C5-desoxy analog (compound 7) exhibits broader sequence tolerance and greater overall alkylating ability. At 100 µM for 30 minutes, Cyanosafracin B alkylates specific DNA sequences with activity ranging from 17.0% to 53.0% . In contrast, the C5-desoxy analog 7 showed enhanced alkylation across a wider range of sequence variations [1].
| Evidence Dimension | DNA alkylation activity (sequence-specific) |
|---|---|
| Target Compound Data | 17.0% (5'-AGC-3') to 53.0% (other sequences) at 100 µM, 30 min incubation |
| Comparator Or Baseline | C5-desoxy analog 7: greater DNA alkylating ability with wider tolerance for sequence variations [1] |
| Quantified Difference | C5-desoxy analog exhibits broader sequence tolerance and higher overall alkylation; specific percentage difference not directly comparable due to different assay formats |
| Conditions | EMSA (Electrophoretic Mobility Shift Assay) using double-stranded DNA sequences (5'-AGC-3', 5'-CGG-3', 5'-GGC-3', 5'-GGG-3') at 100 µM, 30 min incubation ; comparison data from Tanifuji et al. 2019 [1] |
Why This Matters
Researchers requiring specific DNA sequence alkylation profiles should select Cyanosafracin B for its defined, narrower specificity, whereas those seeking broader alkylation may prefer the C5-desoxy analog.
- [1] Tanifuji R, Tsukakoshi K, Ikebukuro K, Oikawa H, Oguri H. Generation of C5-desoxy analogs of tetrahydroisoquinoline alkaloids exhibiting potent DNA alkylating ability. Bioorg Med Chem Lett. 2019;29(14):1807-1811. View Source
